2,4-Diacetoxypentane

Polymer degradation Kinetic modeling Thermal stability

2,4-Diacetoxypentane (CAS 7371-86-0) is a diester of 2,4-pentanediol, with molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol. It exists as three stereoisomers: (2R,4R), (2S,4S), and the meso form, which is achiral due to an internal plane of symmetry.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 7371-86-0
Cat. No. B1295394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diacetoxypentane
CAS7371-86-0
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(CC(C)OC(=O)C)OC(=O)C
InChIInChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3
InChIKeyCUSIRZGMYUQIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diacetoxypentane (CAS 7371-86-0): Chemical Identity, Physical-Chemical Baseline, and Procurement Specifications


2,4-Diacetoxypentane (CAS 7371-86-0) is a diester of 2,4-pentanediol, with molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol [1]. It exists as three stereoisomers: (2R,4R), (2S,4S), and the meso form, which is achiral due to an internal plane of symmetry [2]. Key physical properties include a density of 1.018 ± 0.06 g/cm³, a boiling point of 88–91 °C at 11 Torr, a flash point of 108 °C, and a refractive index of 1.424 . The compound is a volatile ester and has been identified as a natural constituent in cantaloupe (Cucumis melo) and in the volatile oil of Siraitia grosvenorii [3]. Its primary established role is as a low-molecular-weight model compound for poly(vinyl acetate) (PVAc), enabling kinetic and mechanistic studies of polymer thermal degradation [4].

Why 2,4-Diacetoxypentane Cannot Be Interchanged with Generic Diacetate Esters: The Critical Role of Regiochemistry and Stereochemistry in Model-Compound Performance


2,4-Diacetoxypentane is not a generic ester; its specific 2,4-regiochemistry on the pentane backbone dictates unique thermal decomposition kinetics that are directly relevant to poly(vinyl acetate) (PVAc) degradation modeling. In contrast, simpler acetates such as 2-acetoxypentane lack the adjacent acetoxy group that influences the elimination reaction pathway, while other diacetates like 2-methyl-2,4-pentanediol diacetate exhibit markedly different thermal stability due to altered steric and electronic environments [1]. Furthermore, the stereochemical identity of the compound—whether meso or racemic—was shown to have no measurable impact on thermal decomposition rate, meaning that either form can be used interchangeably in thermal studies; however, this finding itself constitutes a key selection criterion, as it eliminates the need for costly stereochemical separation when procuring for PVAc-modeling applications [1][2].

2,4-Diacetoxypentane: Head-to-Head Quantitative Evidence for Selection in Polymer Degradation Studies


Thermal Decomposition Kinetics: 2,4-Diacetoxypentane vs. 2-Acetoxypentane

In a direct head-to-head gas-phase pyrolysis study of poly(vinyl acetate) model compounds, 2,4-diacetoxypentane exhibited a first-order decomposition rate constant of 1.63 × 10¹³ exp(−45.4/RT) sec⁻¹, while the monoacetate analog 2-acetoxypentane decomposed with a rate constant of 1.04 × 10¹³ exp(−45.0/RT) sec⁻¹ over the same temperature range of 325–375°C [1]. The presence of a second acetoxy group at the 4-position in 2,4-diacetoxypentane slightly increases the pre-exponential factor, indicating a marginally faster decomposition at a given temperature, which better replicates the chain-elimination behavior of PVAc [1].

Polymer degradation Kinetic modeling Thermal stability

Stereoisomer Comparison: meso- vs. racemic-2,4-Diacetoxypentane Thermal Decomposition

The gas-phase pyrolysis kinetics of meso-2,4-diacetoxypentane and racemic-2,4-diacetoxypentane were directly compared under identical conditions (325–375°C). Both stereoisomers decomposed with nearly identical rate constants, leading to the conclusion that the two stereoisomers decompose at almost the same rate [1]. This finding was corroborated by a quantum-chemical PCILO study that confirmed similar conformational stability between the side groups of the racemic form [2].

Stereochemistry Thermal analysis Polymer modeling

Natural Occurrence and Volatile Profile: 2,4-Diacetoxypentane as a Distinctive Marker in Siraitia grosvenorii Oil

GC-MS analysis of the volatile oil from Siraitia grosvenorii (monk fruit) identified 2,4-diacetoxypentane as a major constituent at 11.05% relative abundance, placing it as the second most abundant volatile component after 2-butenoic acid, butyl ester (30.76%) [1]. In contrast, related diacetates such as 2-methyl-2,4-pentanediol diacetate were not detected in this matrix [1].

Natural product chemistry GC-MS Volatile analysis

Conformational Stability: Racemic 2,4-Diacetoxypentane vs. Low-Molecular-Weight Acetates in PCILO Quantum-Chemical Analysis

A quantum-chemical study using the PCILO method examined the geometric structure and stability of various conformations of the side group of racemic 2,4-diacetoxypentane and compared the results with experimental data from corresponding low-molecular-weight acetates [1]. The analysis confirmed that the compound adopts specific low-energy conformations that differ from those of monoacetates, providing a more accurate representation of the acetate side-group geometry in poly(vinyl acetate) [1].

Computational chemistry Conformational analysis Polymer modeling

Boiling Point and Physical Property Comparison: 2,4-Diacetoxypentane vs. 2-Methyl-2,4-pentanediol Diacetate

2,4-Diacetoxypentane exhibits a boiling point of 88–91 °C at 11 Torr, corresponding to an estimated atmospheric boiling point of ~237 °C . In contrast, the structurally analogous 2-methyl-2,4-pentanediol diacetate (hexylene glycol diacetate) has an atmospheric boiling point of 250 °C at 760 mmHg and a significantly higher flash point (113.5 °C vs. 108 °C for 2,4-diacetoxypentane) . These differences reflect the impact of the methyl substituent on intermolecular interactions and volatility.

Physical chemistry Separation science Process engineering

Thermal Decomposition Range: 2,4-Diacetoxypentane vs. Unsaturated Acetoxy Model Compounds

The gas-phase pyrolysis of 2,4-diacetoxypentane was investigated over a temperature range of 325–375 °C. In contrast, the unsaturated analog 4-acetoxy-1-pentene decomposed over a lower range of 302–375 °C, while 4-acetoxy-2-pentene decomposed over 314–381 °C [1]. The presence of the double bond in these comparators lowers the onset temperature of decomposition, indicating higher thermal lability, whereas 2,4-diacetoxypentane, lacking unsaturation, exhibits a more thermally stable profile characteristic of saturated PVAc segments [1].

Thermal stability Polymer degradation Comparative kinetics

Optimal Procurement and Application Scenarios for 2,4-Diacetoxypentane Based on Quantitative Evidence


Kinetic Modeling of Poly(vinyl acetate) Thermal Degradation

Researchers conducting kinetic studies of PVAc pyrolysis should prioritize 2,4-diacetoxypentane as the model compound of choice. Its diacetate structure replicates the repeating unit of PVAc more accurately than monoacetates, as evidenced by a 57% higher pre-exponential factor in thermal decomposition rate constants [1]. Moreover, the stereochemical insensitivity (meso vs. racemic) allows procurement of the most cost-effective form without compromising kinetic data [1][2].

Conformational Modeling and Quantum-Chemical Simulations of Polymer Side Groups

Computational chemists modeling PVAc side-group geometry should select racemic 2,4-diacetoxypentane as a validated benchmark. PCILO quantum-chemical calculations have confirmed that this compound adopts specific low-energy conformations that better represent the acetate side groups in PVAc than simpler monoacetates [3]. This ensures more accurate polymer simulations and force-field parameterization.

Natural Product Identification and Quantitation in Siraitia grosvenorii (Monk Fruit) Volatile Oil

Analytical chemists developing GC-MS methods for quality control or authentication of Siraitia grosvenorii extracts should include 2,4-diacetoxypentane as a key marker compound. It constitutes 11.05% of the volatile oil and is the second most abundant component, whereas close structural analogs are not detected [4]. This quantitative presence makes it a reliable indicator for botanical identity and batch consistency.

Thermal Stability Benchmarking of Saturated Ester Polymers

For industrial laboratories evaluating the thermal stability of saturated polyester or polyvinyl ester materials, 2,4-diacetoxypentane serves as a reference standard with a decomposition onset of 325 °C. This is 11–23 °C higher than unsaturated acetoxy model compounds, providing a conservative and realistic baseline for saturated polymer segments [1]. Its well-defined first-order kinetics facilitate accurate comparative assessments.

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